molecular formula C8H5Cl2F3O2 B12953212 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene

Katalognummer: B12953212
Molekulargewicht: 261.02 g/mol
InChI-Schlüssel: JORHOIZBMBLQAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol It is characterized by the presence of two chlorine atoms, one methoxy group, and one trifluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 1,2-dichloro-4-methoxybenzene can be carried out using a trifluoromethylating agent under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and trifluoromethylation, followed by purification techniques like distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dichloro-4-methoxybenzene
  • 1,2-Dichloro-4-(trifluoromethoxy)benzene
  • 1,2-Dichloro-5-(trifluoromethoxy)benzene

Uniqueness

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Eigenschaften

Molekularformel

C8H5Cl2F3O2

Molekulargewicht

261.02 g/mol

IUPAC-Name

1,2-dichloro-4-methoxy-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c1-14-6-2-4(9)5(10)3-7(6)15-8(11,12)13/h2-3H,1H3

InChI-Schlüssel

JORHOIZBMBLQAT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1OC(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.